1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine typically involves the reaction of 3-chlorophenylpiperazine with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific receptors and enzymes could lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In industry, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the piperazine ring and nitro group.
Bis(4-chlorophenyl)methanone: Similar in structure but lacks the nitro group and piperazine ring.
Uniqueness
1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine is unique due to the presence of both a piperazine ring and a nitro group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Biological Activity
1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C_{16}H_{16}ClN_{3}O_{2} and a molecular weight of approximately 345.8 g/mol. The compound features a piperazine core substituted with a chlorophenyl group and a nitrobenzoyl moiety, which contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorobenzoyl and nitrobenzoyl precursors. Common methods include:
- Refluxing in organic solvents.
- Purification through recrystallization or chromatography.
- Optimization using continuous flow reactors for improved yield.
Biological Activity
Research indicates that this compound exhibits multiple biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for therapeutic applications in treating bacterial infections. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
- Neuropharmacological Effects : Studies have suggested that piperazine derivatives can interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression. The binding affinity of this compound to various receptors has been explored, indicating its potential role as an antagonist or agonist in neuropharmacology .
- Cytotoxicity Against Cancer Cells : Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines. In vitro studies have reported IC50 values indicating cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), with values ranging from 0.65 to 2.41 µM depending on structural modifications .
Data Table: Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various substituted piperazines, including this compound, demonstrated significant antimicrobial properties against clinical strains of bacteria. The compound's efficacy was compared to traditional antibiotics, showing promising results that warrant further investigation into its potential as an antibacterial agent.
- Cytotoxicity Assessment in Cancer Research : In another study focusing on the cytotoxic effects of piperazine derivatives, the compound was evaluated against multiple cancer cell lines. The results indicated that structural modifications could enhance its anticancer properties, leading to further exploration of analogs for drug development .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-4-2-5-15(12-14)19-7-9-20(10-8-19)17(22)13-3-1-6-16(11-13)21(23)24/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFPQHWRXDLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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